molecular formula C21H20O3 B12739314 Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- CAS No. 226250-16-4

Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)-

Cat. No.: B12739314
CAS No.: 226250-16-4
M. Wt: 320.4 g/mol
InChI Key: ZLFYEWZRIJYFBZ-LJQANCHMSA-N
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Description

Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines benzoic acid and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then coupled with benzoic acid through an ethynyl linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and naphthalene derivatives. Examples are:

  • Benzoic acid, 4-hydroxy-
  • Benzoic acid, 4-methoxy-
  • Naphthalene, 1,2,3,4-tetrahydro-

Uniqueness

What sets Benzoic acid, 4-(((8R)-5,6,7,8-tetrahydro-8-hydroxy-5,5-dimethyl-2-naphthalenyl)ethynyl)- apart is its unique combination of a benzoic acid moiety with a naphthalene derivative, linked through an ethynyl group. This structure imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

226250-16-4

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

4-[2-[(8R)-8-hydroxy-5,5-dimethyl-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid

InChI

InChI=1S/C21H20O3/c1-21(2)12-11-19(22)17-13-15(7-10-18(17)21)4-3-14-5-8-16(9-6-14)20(23)24/h5-10,13,19,22H,11-12H2,1-2H3,(H,23,24)/t19-/m1/s1

InChI Key

ZLFYEWZRIJYFBZ-LJQANCHMSA-N

Isomeric SMILES

CC1(CC[C@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O)C

Origin of Product

United States

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